![molecular formula C19H16N2O2 B394821 4-amino-N-(4-phenoxyphenyl)benzamide CAS No. 307330-41-2](/img/structure/B394821.png)
4-amino-N-(4-phenoxyphenyl)benzamide
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Overview
Description
4-amino-N-(4-phenoxyphenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C19H16N2O2 and a molecular weight of 304.34 .
Synthesis Analysis
The synthesis of benzamides, including compounds similar to 4-amino-N-(4-phenoxyphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .Molecular Structure Analysis
The molecular structure of 4-amino-N-(4-phenoxyphenyl)benzamide consists of a benzamide core with an amino group at the 4-position and a phenoxyphenyl group attached to the nitrogen of the amide group . The exact mass of the molecule is 304.121185 Da .Physical And Chemical Properties Analysis
4-amino-N-(4-phenoxyphenyl)benzamide has a molecular weight of 304.34 g/mol . It has a XLogP3 value of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
- Role of 4-amino-N-(4-phenoxyphenyl)benzamide : This compound serves as a crucial intermediate in the industrial synthesis of P.Y. 181. It replaces less efficient methods by offering a safer, cost-effective, and high-yield pathway .
- Methods : In vivo biochemical tests can assess the effectiveness of these amides in different applications .
Pigment Yellow 181 (P.Y. 181) Synthesis
Antibacterial and Antioxidant Research
Catalyst Development
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-amino-N-(4-phenoxyphenyl)benzamide is the SPAK (STE20/SPS1-related proline/alanine-rich kinase) . SPAK is a part of the signal cascade of with-no-lysine kinase (WNK) with OSR1 (oxidative stress-responsive kinase 1)/SPAK and NCC (NaCl cotransporter), which plays a crucial role in maintaining salt balance in the body .
Mode of Action
4-amino-N-(4-phenoxyphenyl)benzamide acts as an inhibitor of SPAK . By inhibiting SPAK, it disrupts the WNK-OSR1/SPAK-NCC cascade, which is responsible for salt-sensitive hypertension .
Biochemical Pathways
The compound affects the WNK-OSR1/SPAK-NCC pathway. This pathway is involved in the regulation of electrolyte balance, and its abnormal activation can lead to salt-sensitive hypertension . By inhibiting SPAK, the compound can potentially prevent this condition.
Pharmacokinetics
The compound’s molecular weight (30434) and formula (C19H16N2O2) suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The inhibition of SPAK by 4-amino-N-(4-phenoxyphenyl)benzamide can disrupt the WNK-OSR1/SPAK-NCC cascade, potentially preventing the development of salt-sensitive hypertension . This makes it a promising candidate for a new class of antihypertensive drugs .
Action Environment
The action of 4-amino-N-(4-phenoxyphenyl)benzamide can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . Additionally, the compound’s stability can be affected by factors such as temperature and pH.
properties
IUPAC Name |
4-amino-N-(4-phenoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c20-15-8-6-14(7-9-15)19(22)21-16-10-12-18(13-11-16)23-17-4-2-1-3-5-17/h1-13H,20H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPUIPZIPYDMAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(4-phenoxyphenyl)benzamide |
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